molecular formula C9H14F2S B6187678 7,7-difluorospiro[3.5]nonane-2-thiol CAS No. 2639422-39-0

7,7-difluorospiro[3.5]nonane-2-thiol

Cat. No.: B6187678
CAS No.: 2639422-39-0
M. Wt: 192.3
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Description

7,7-Difluorospiro[35]nonane-2-thiol is a chemical compound with the molecular formula C9H14F2S It is characterized by the presence of a spirocyclic structure, which includes a nonane ring with two fluorine atoms and a thiol group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluorospiro[3.5]nonane-2-thiol typically involves the introduction of fluorine atoms into a spirocyclic nonane structure followed by the addition of a thiol group. One common method involves the fluorination of a spirocyclic precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The thiol group can then be introduced through a nucleophilic substitution reaction using a thiolating reagent like thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorospiro[3.5]nonane-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the thiol group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable solvent and base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: De-fluorinated or modified thiol derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

7,7-Difluorospiro[3.5]nonane-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-difluorospiro[3.5]nonane-2-thiol involves its interaction with molecular targets through its thiol group and fluorine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    7,7-Difluorospiro[3.5]nonane: Lacks the thiol group, making it less reactive in certain chemical reactions.

    Spiro[3.5]nonane-2-thiol: Lacks the fluorine atoms, which can affect its stability and reactivity.

    7-Fluorospiro[3.5]nonane-2-thiol: Contains only one fluorine atom, leading to different chemical properties.

Uniqueness

7,7-Difluorospiro[3.5]nonane-2-thiol is unique due to the presence of both fluorine atoms and a thiol group in a spirocyclic structure. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2639422-39-0

Molecular Formula

C9H14F2S

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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